molecular formula C16H22O8 B058333 (E)-Isoconiferin CAS No. 113349-27-2

(E)-Isoconiferin

Cat. No.: B058333
CAS No.: 113349-27-2
M. Wt: 342.34 g/mol
InChI Key: JOIDTHZGWZZGMU-FAOXUISGSA-N
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Description

It is intricately linked to the metabolism of other amino acids, particularly arginine, and is crucial for nitrogen homeostasis. Unlike other amino acids, Citruin D is not directly used in protein synthesis but is involved in the urea cycle and nitric oxide production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Citruin D can be synthesized through the fermentation and culture of specific microorganisms, such as Penicillium citrinum. The fermentation process involves cultivating the microorganism in a suitable medium, followed by isolation and purification of the compound from the fermentate .

Industrial Production Methods

Industrial production of Citruin D typically involves large-scale fermentation processes. The microorganism is cultured in bioreactors under controlled conditions to optimize yield. The fermentate is then subjected to various purification steps, including filtration, chromatography, and crystallization, to obtain high-purity Citruin D .

Chemical Reactions Analysis

Types of Reactions

Citruin D undergoes several types of chemical reactions, including:

    Oxidation: Citruin D can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: Citruin D can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of Citruin D, as well as substituted compounds with different functional groups. These products have various applications in scientific research and industry .

Scientific Research Applications

Citruin D has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other amino acids and nitrogen-containing compounds.

    Biology: Plays a role in the urea cycle and nitric oxide production, making it essential for studies on metabolism and cellular signaling.

    Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases, where it helps in nitric oxide production and vasodilation.

    Industry: Used in the production of dietary supplements and functional foods due to its role in enhancing athletic performance and reducing muscle fatigue

Mechanism of Action

Citruin D exerts its effects primarily through its conversion to arginine by the enzyme argininosuccinate synthase. Arginine is then converted to nitric oxide by nitric oxide synthase, which plays a crucial role in vasodilation and blood flow regulation. This pathway is essential for maintaining cardiovascular health and supporting various physiological functions .

Comparison with Similar Compounds

Similar Compounds

    Arginine: Another amino acid involved in the urea cycle and nitric oxide production.

    Ornithine: A precursor to citrulline in the urea cycle.

    Lysine: An essential amino acid with similar metabolic pathways.

Uniqueness

Citruin D is unique due to its specific role in the urea cycle and its ability to enhance nitric oxide production without being directly involved in protein synthesis. This makes it particularly valuable in therapeutic applications aimed at improving cardiovascular health and athletic performance .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIDTHZGWZZGMU-FAOXUISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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